2-Bromo-4-fluorobenzylamine hydrochloride 2-Bromo-4-fluorobenzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 289038-14-8
VCID: VC1993460
InChI: InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
SMILES: C1=CC(=C(C=C1F)Br)CN.Cl
Molecular Formula: C7H8BrClFN
Molecular Weight: 240.5 g/mol

2-Bromo-4-fluorobenzylamine hydrochloride

CAS No.: 289038-14-8

Cat. No.: VC1993460

Molecular Formula: C7H8BrClFN

Molecular Weight: 240.5 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-fluorobenzylamine hydrochloride - 289038-14-8

Specification

CAS No. 289038-14-8
Molecular Formula C7H8BrClFN
Molecular Weight 240.5 g/mol
IUPAC Name (2-bromo-4-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
Standard InChI Key PBCSNHSXUSMNOV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)Br)CN.Cl
Canonical SMILES C1=CC(=C(C=C1F)Br)CN.Cl

Introduction

Chemical Identity and Properties

2-Bromo-4-fluorobenzylamine hydrochloride is characterized by a benzylamine backbone with bromine substitution at the 2-position and fluorine at the 4-position of the benzene ring, forming a hydrochloride salt. This strategic halogen placement confers unique properties that make it valuable for pharmaceutical applications.

Basic Identification

The compound is identified by the following key parameters:

ParameterValue
CAS Number289038-14-8
Molecular FormulaC₇H₈BrClFN
Molecular Weight240.5 g/mol
IUPAC Name(2-bromo-4-fluorophenyl)methanamine;hydrochloride
InChI KeyPBCSNHSXUSMNOV-UHFFFAOYSA-N
Physical FormSolid
ColorNot specified in available data
PubChem CID2773353

The chemical structure features a benzene ring with specific substitution patterns that contribute to its reactivity and applications .

Physical and Chemical Properties

While comprehensive physical property data is limited in the available literature, the following properties have been documented:

PropertyValue
Storage TemperatureAmbient temperature recommended
Physical StateSolid
SolubilitySoluble in polar organic solvents
Melting PointApproximately 254-257°C (from related compounds)
Hazard TypeClassificationGHS Code
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

First Aid Measures

In case of exposure, the following first aid measures are recommended :

  • Eye Contact: Wash out immediately with fresh running water. Ensure complete irrigation of the eye.

  • Skin Contact: Remove contaminated clothing and flush skin with running water.

  • Inhalation: Remove from contaminated area. Lay patient down. Keep warm and rested.

  • Ingestion: If swallowed, seek medical advice immediately.

Applications in Pharmaceutical Research

Pharmaceutical Intermediates

2-Bromo-4-fluorobenzylamine hydrochloride serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structural features make it suitable for various synthetic transformations that are crucial in the production of complex organic molecules.

Medicinal Chemistry Applications

The compound has shown potential applications in medicinal chemistry research due to its specific substitution pattern. Research indicates that benzylamine derivatives with halogen substitutions can exhibit interesting biological activities, including potential interactions with neurotransmitter systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Bromo-4-fluorobenzylamine hydrochloride typically involves several key steps, although specific synthetic routes can vary. From the available literature, the following general approach can be identified:

  • Preparation of the appropriate halogenated benzyl precursor

  • Introduction of the amine group

  • Formation of the hydrochloride salt for stabilization

Specific Synthetic Examples

Reaction TypeDescriptionPotential Applications
Substitution ReactionsThe bromine and fluorine atoms can be replaced with other functional groupsCreation of diverse chemical libraries
Coupling ReactionsCan participate in various coupling reactions (e.g., Suzuki coupling)Synthesis of complex molecules
Reduction/OxidationCan be modified through redox transformationsCreation of different amine derivatives

Comparison with Related Compounds

Positional Isomers

It is important to differentiate 2-Bromo-4-fluorobenzylamine hydrochloride from its positional isomer, 4-Bromo-2-fluorobenzylamine hydrochloride (CAS: 147181-08-6). While structurally similar, these compounds may exhibit different chemical reactivity and biological properties :

CompoundCAS NumberBromine PositionFluorine Position
2-Bromo-4-fluorobenzylamine HCl289038-14-82-position4-position
4-Bromo-2-fluorobenzylamine HCl147181-08-64-position2-position

The different substitution patterns can significantly impact the electronic properties and steric factors of these molecules, potentially leading to different applications and reactivity profiles.

Related Halogenated Benzylamines

Other related halogenated benzylamines have shown various applications in medicinal chemistry and synthetic research. For example, compounds with different halogen substitution patterns have been explored for their potential biological activities and as synthetic intermediates .

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